![molecular formula C8H6ClN3O4S B8044995 [4-(Chloromethylsulfonyl)-2-nitrophenyl]cyanamide](/img/structure/B8044995.png)
[4-(Chloromethylsulfonyl)-2-nitrophenyl]cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Chloromethylsulfonyl)-2-nitrophenyl]cyanamide: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a nitro group (-NO2) and a chloromethylsulfonyl group (-SO2CH2Cl) attached to a phenyl ring, which is further connected to a cyanamide group (-NC(NH)NH2).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Chloromethylsulfonyl)-2-nitrophenyl]cyanamide typically involves multiple steps, starting with the nitration of a suitable precursor to introduce the nitro group Subsequent steps may include chloromethylation and sulfonylation reactions to introduce the chloromethylsulfonyl group
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. Advanced techniques such as flow chemistry can be employed to optimize reaction conditions and minimize by-products. Additionally, the use of catalysts and green chemistry principles can enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group, resulting in different derivatives.
Substitution: : The chloromethylsulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Nitroso derivatives and nitrate esters.
Reduction: : Amines and amides.
Substitution: : Various sulfonamides and amides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(Chloromethylsulfonyl)-2-nitrophenyl]cyanamide can be used as an intermediate in the synthesis of more complex molecules. Its reactivity with various nucleophiles and electrophiles makes it a versatile building block for organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitro-containing compounds on biological systems. It may also serve as a probe to investigate the interactions between sulfonamide groups and biological targets.
Medicine
In the medical field, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the nitro group and cyanamide moiety may offer unique pharmacological activities that could be beneficial in drug development.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its ability to undergo various chemical reactions makes it a valuable component in the manufacturing of specialty chemicals.
Mecanismo De Acción
The mechanism by which [4-(Chloromethylsulfonyl)-2-nitrophenyl]cyanamide exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors through its nitro and sulfonamide groups. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenol: : Similar nitro group but lacks the chloromethylsulfonyl and cyanamide groups.
2-Nitrobenzyl chloride: : Contains a nitro group and a chloromethyl group but lacks the sulfonyl and cyanamide groups.
Cyanamide derivatives: : Similar cyanamide group but different substituents on the phenyl ring.
Uniqueness
What sets [4-(Chloromethylsulfonyl)-2-nitrophenyl]cyanamide apart from these similar compounds is the combination of the nitro, chloromethylsulfonyl, and cyanamide groups, which provides a unique set of chemical properties and reactivity.
Propiedades
IUPAC Name |
[4-(chloromethylsulfonyl)-2-nitrophenyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O4S/c9-4-17(15,16)6-1-2-7(11-5-10)8(3-6)12(13)14/h1-3,11H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJAOIDYWRPDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCl)[N+](=O)[O-])NC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
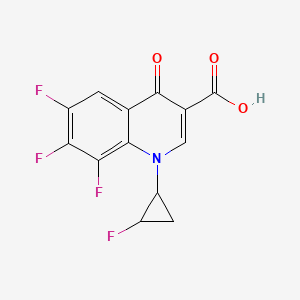
![8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B8044919.png)
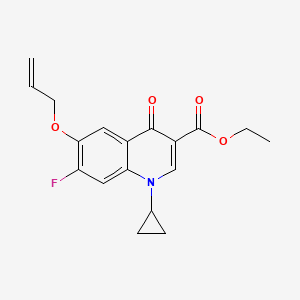
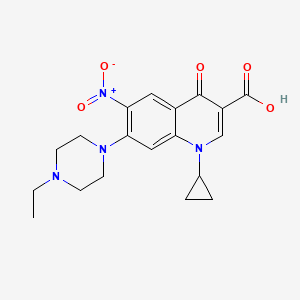
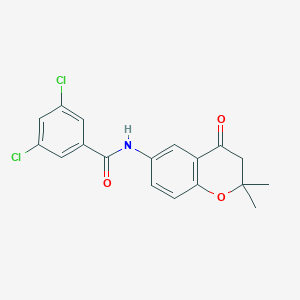
![benzyl N-(1-oxo-3,4-dihydro-2H-pyrazino[1,2-a]indol-8-yl)carbamate](/img/structure/B8044950.png)
![(2S)-2-[[(E)-3-[(4S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-4-yl]prop-2-enoyl]amino]propanoic acid](/img/structure/B8044957.png)
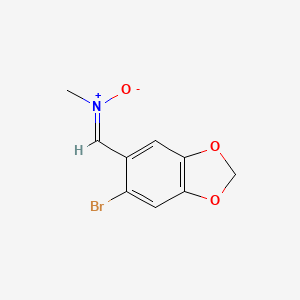
![(3S,7R,8R,9R)-5,5-dimethyl-8-phenylmethoxy-4,6,11-trioxa-1-azatricyclo[7.3.0.03,7]dodecan-12-one](/img/structure/B8044967.png)
![2-[[4-Amino-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-5-yl]amino]benzoic acid](/img/structure/B8044974.png)
![2-[2-(furan-2-yl)propan-2-yl]-5-[(3Z)-3-methoxy-2-methylhexa-3,5-dien-2-yl]furan](/img/structure/B8044989.png)
![[(E)-[1-amino-2-(2,4-dichlorophenyl)-2-hydroxyethylidene]amino] N-methylcarbamate](/img/structure/B8044992.png)
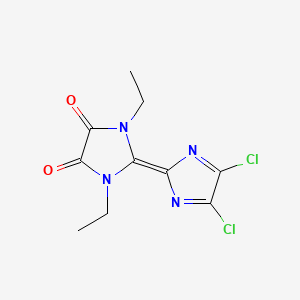
![6,7-dichlorospiro[3H-chromene-2,1'-cyclohexane]-4-one](/img/structure/B8045008.png)
